MFCD06009260
Description
MFCD06009260 is a chemical compound cataloged under the Molecular Formula Data Library (MFCD) system. Such compounds are commonly used in cross-coupling reactions, medicinal chemistry, and materials science due to their reactivity and functional versatility.
Properties
IUPAC Name |
6-acetyl-2-methyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-16(11-21-8-6-20(3)7-9-21)18(23)15-10-14(13(2)22)4-5-17(15)19-12/h4-5,10H,6-9,11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKXQYQRRFMQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)C)CN3CCN(CC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06009260 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes include:
Step 1: Initial reaction of precursor compounds under specific conditions such as temperature and pressure.
Step 2: Purification of the intermediate products through techniques like crystallization or distillation.
Step 3: Final reaction to produce this compound, followed by purification to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. This ensures a consistent supply of the compound for various applications. The industrial process often involves:
Bulk synthesis: Using large quantities of raw materials and optimized reaction conditions to maximize yield.
Automated purification: Employing advanced purification technologies to ensure high purity levels.
Quality control: Rigorous testing of the final product to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD06009260 undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Produces oxidized derivatives with different functional groups.
Reduction: Yields reduced forms with altered chemical properties.
Substitution: Results in compounds with new functional groups replacing the original ones.
Scientific Research Applications
MFCD06009260 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD06009260 involves its interaction with specific molecular targets and pathways. This compound can:
Bind to receptors: Interact with cellular receptors to modulate biological activities.
Inhibit enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Alter signaling pathways: Influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize MFCD06009260, two structurally analogous compounds are selected for comparison: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) and 4-Bromo-2-chlorobenzoic acid (CAS 1761-61-1, MDL MFCD00003330). These compounds share functional groups (halogens, boronic acid/carboxylic acid) and synthetic relevance.
Table 1: Comparative Analysis of Key Properties
Key Findings
Structural and Functional Similarities :
- Both analogs contain bromine and chlorine substituents, enhancing their electrophilic reactivity. However, this compound’s boronic acid group (if present) facilitates cross-coupling reactions, whereas the carboxylic acid in 4-Bromo-2-chlorobenzoic acid favors hydrogen bonding and coordination chemistry .
- The boronic acid derivative (CAS 1046861-20-4) exhibits higher molecular polarity (TPSA = 40.46 Ų) compared to the benzoic acid analog (TPSA ~37.3 Ų), impacting bioavailability and solvent interactions .
Synthetic Accessibility :
- This compound and its boronic acid analog require palladium catalysts for synthesis, limiting scalability due to metal contamination risks. In contrast, 4-Bromo-2-chlorobenzoic acid employs a recyclable A-FGO catalyst, aligning with green chemistry principles .
Performance in Applications :
- The boronic acid compound (CAS 1046861-20-4) shows superior utility in Suzuki-Miyaura reactions (bioavailability score = 0.55), while the benzoic acid derivative (CAS 1761-61-1) demonstrates higher solubility, making it preferable for aqueous-phase reactions .
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